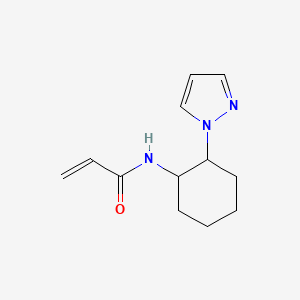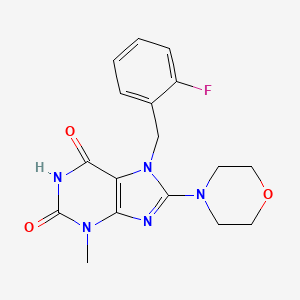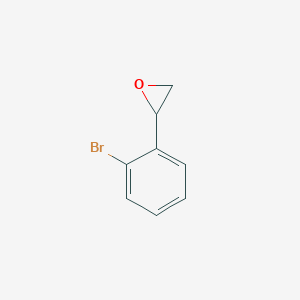
2-(2-Bromophenyl)oxirane
概要
説明
“2-(2-Bromophenyl)oxirane” is an organic compound with the molecular formula C8H7BrO . It is also known as 4-Bromostyrene oxide . The molecular weight of this compound is 199.04 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)oxirane can be achieved through the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction involves the quaternization of tertiary amine by activated oxirane, followed by carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)oxirane consists of a bromophenyl group attached to an oxirane ring . The InChI code for this compound is 1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 .
Chemical Reactions Analysis
The primary chemical reaction involving 2-(2-Bromophenyl)oxirane is its ring-opening reaction, which is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester .
Physical And Chemical Properties Analysis
2-(2-Bromophenyl)oxirane is a liquid at room temperature . It has a molecular weight of 199.05 .
科学的研究の応用
Synthesis and Structural Analysis
2-(2-Bromophenyl)oxirane is involved in the synthesis of complex molecular structures. For instance, Uchiyama et al. (2003) demonstrated its role in the synthesis of isomeric pentacoordinate 1,2-oxastibetanes, where it helped in controlling the stereochemistry and product ratios in thermolysis reactions (Uchiyama, Kano, & Kawashima, 2003).
Application in Antimicrobial Additives
In a study by Talybov et al. (2022), 2-(2-Bromophenyl)oxirane was synthesized and tested as an antimicrobial additive for lubricating oils and fuels. This suggests its potential use in industrial applications where microbial contamination is a concern (Talybov, Akhmedova, & Yusubov, 2022).
Ultrasonic Synthesis and Antibacterial Properties
El‐sayed et al. (2017) explored the use of 2-(2-Bromophenyl)oxirane in ultrasonic synthesis of regioselective diastereomeric adducts, highlighting its utility in the creation of heterocyclic compounds with antibacterial properties (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Electrophilic Cyclization
The compound has been used in electrophilic cyclization reactions, as detailed by Sniady et al. (2007), demonstrating its versatility in organic synthesis (Sniady, Morreale, & Dembinski, 2007).
Reactive Polymers and Oligomers
Shih and Tirrell (1984) described the conversion of (2-Bromoethyl)oxirane to poly-[(2-bromoethyl)oxirane], indicating its potential in the synthesis of polymers with applications in biomaterials or contact lenses (Shih & Tirrell, 1984).
Dehydrogenations in Heterocyclic Systems
Williams et al. (1997) investigated the use of 2-(2-Bromophenyl)oxirane in mild dehydrogenation processes within heterocyclic systems, highlighting its role in synthesizing novel oxiranes (Williams, Lowder, Gu, & Brooks, 1997).
Synthesis of Chiral Oxiranes
Rodríguez-Escrich et al. (2005) utilized 2-(2-Bromophenyl)oxirane in the synthesis of chiral oxiranes, demonstrating its application in stereochemical analysis of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Nucleophilic Substitution Studies
Gasteiger et al. (1986) explored the nucleophilic substitution reactions of 2-(2-Bromophenyl)oxirane, providing insights into its chemical behavior in organic synthesis (Gasteiger, Kaufmann, Herzig, & Bentley, 1986).
作用機序
特性
IUPAC Name |
2-(2-bromophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZZBGVWDYSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)oxirane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)
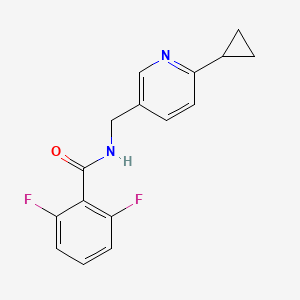

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
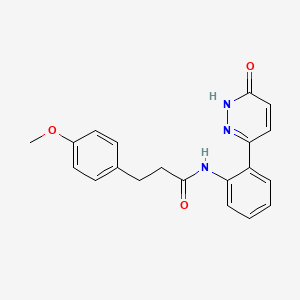
![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)
![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)
![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)

